molecular formula C11H17N B3374652 3-(3-Methylbutyl)aniline CAS No. 1028100-32-4

3-(3-Methylbutyl)aniline

Cat. No.: B3374652
CAS No.: 1028100-32-4
M. Wt: 163.26 g/mol
InChI Key: WEHQUCSULUWIKX-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines and Aromatic Amines in Organic Chemistry Research

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and crucial intermediates in a vast array of synthetic applications. Their importance stems from the reactivity of the aniline (B41778) core, which can be finely tuned by the nature and position of substituents on the aromatic ring. These compounds are fundamental to the production of dyes, polymers, pharmaceuticals, and agrochemicals. The development of novel methods for synthesizing substituted anilines remains a significant focus in both academic and industrial research, highlighting their continued relevance.

Recent research has underscored the importance of meta-substituted anilines in particular. While ortho- and para-substituted anilines are readily accessible due to the directing effects of the amino group, their meta-counterparts are often more challenging to synthesize. This has led to the development of innovative synthetic strategies to access this "less explored chemical space". rsc.org These meta-substituted anilines are valuable for creating combinatorial libraries for medicinal chemistry and for designing new materials. rsc.orgnih.govtohoku.ac.jpbeilstein-journals.org

Overview of Structural Features and Primary Reactivity Considerations for 3-(3-Methylbutyl)aniline

The chemical identity of this compound is defined by an aniline molecule substituted at the meta-position with a 3-methylbutyl (or isopentyl) group. This specific arrangement of a branched alkyl chain on the aromatic ring imparts distinct steric and electronic properties to the molecule.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 3-Isopentylaniline
CAS Number 104177-72-2
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Liquid (predicted)

Note: Some physical properties for this specific compound are not widely reported in the literature, indicating a need for further experimental characterization.

From a reactivity standpoint, this compound is expected to undergo reactions typical of aromatic amines. The amino group (-NH₂) is a strong activating group and, in the absence of other directing groups, would typically direct electrophiles to the ortho and para positions. However, the presence of the alkyl substituent at the meta-position influences the regioselectivity of further reactions. The amino group itself can be subject to various transformations, such as diazotization, which would allow for its conversion into a wide range of other functional groups. The alkyl side chain is generally unreactive under most conditions used to modify the aromatic ring or the amino group.

Current Research Landscape and Gaps Pertaining to Alkyl-Substituted Aromatic Amines

The scientific literature reveals a broad interest in alkyl-substituted anilines, largely driven by their application in polymer science and as intermediates in organic synthesis. For instance, various alkyl-substituted anilines are used in the synthesis of polybenzoxazines, where the nature and position of the alkyl group can significantly influence the thermal and mechanical properties of the resulting polymer.

Despite this general interest, there is a noticeable gap in the research specifically focused on this compound. While commercially available, detailed studies on its specific reactivity, reaction kinetics, and application in the synthesis of novel compounds or materials are scarce. Much of the available information is predictive or inferred from the chemistry of similar alkyl-substituted anilines. For example, a method for synthesizing various meta-substituted anilines has been reported, highlighting the utility of such compounds as building blocks, though not specifically mentioning the 3-methylbutyl derivative. rsc.org

This lack of dedicated research presents an opportunity for future investigations. A thorough experimental characterization of the physicochemical properties and reactivity of this compound could uncover unique applications for this compound. Furthermore, exploring its use as a monomer in polymerization reactions or as a scaffold in the development of new pharmaceutical agents could prove to be a fruitful area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHQUCSULUWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 3 3 Methylbutyl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

The reactivity of the aromatic core in 3-(3-methylbutyl)aniline is fundamentally governed by the electronic properties of the amino (-NH₂) group and, to a lesser extent, the alkyl substituent. The amino group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It achieves this by donating its lone pair of electrons into the benzene ring through resonance, which increases the electron density of the ring, making it more attractive to electrophiles. This electron donation is most pronounced at the ortho and para positions relative to the amino group.

In this compound, the aniline core has two substituents that influence its reactivity: the primary amino group (-NH₂) at position 1 and the 3-methylbutyl group at position 3.

Amino Group (-NH₂): As a strong activating group, the amino group directs incoming electrophiles primarily to the ortho (positions 2 and 6) and para (position 4) positions. Its activating nature makes electrophilic substitution reactions on aniline significantly faster than on benzene.

3-(3-Methylbutyl) Group: This alkyl group is a weak activating group. It donates electron density to the ring through a positive inductive effect (+I). Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions relative to itself.

In this compound, the powerful directing effect of the amino group dominates. The 3-methylbutyl group is in a meta position relative to the amino group. The positions ortho and para to the amino group are 2, 4, and 6. These positions are also ortho (positions 2 and 4) and para (position 6 is not para) to the alkyl group. Therefore, the directing effects of both groups are largely cooperative, strongly favoring substitution at positions 2, 4, and 6. The steric bulk of the 3-methylbutyl group may slightly hinder substitution at the adjacent position 4, potentially favoring positions 2 and 6.

Interactive Table: Directing Effects on Electrophilic Substitution

Position Role Relative to -NH₂ (Strong Director) Role Relative to 3-Alkyl (Weak Director) Predicted Reactivity
2 Ortho Ortho Highly Favored
3 - - Unfavored
4 Para Ortho Highly Favored
5 Meta Meta Unfavored
6 Ortho Para Highly Favored

The high reactivity of the aniline core allows for numerous derivatization pathways.

Halogenation: Due to the strong activation by the amino group, aniline and its derivatives undergo rapid halogenation. For instance, reaction with bromine water typically results in the immediate formation of a polysubstituted precipitate, such as 2,4,6-tribromoaniline (B120722) researchgate.net. To achieve monosubstitution, the strong activating effect of the amino group must be moderated. This is commonly done by acetylating the amine to form an acetanilide (B955), which can then be halogenated in a more controlled manner before the acetyl group is removed by hydrolysis organic-chemistry.org.

Nitration: Direct nitration of anilines with strong acids like nitric and sulfuric acid is generally avoided. The basic amino group is protonated under these conditions, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to the formation of the meta-nitro product, along with significant oxidative decomposition of the starting material organic-chemistry.orgrsc.org. To achieve para- and ortho-nitration, the amino group is first protected, typically by acetylation. The resulting acetanilide is then nitrated, and the acetyl group is subsequently removed via hydrolysis nih.gov.

Sulfonation: Aniline can be sulfonated by heating with fuming sulfuric acid. The reaction typically yields p-aminobenzenesulfonic acid (sulfanilic acid) as the major product nih.govrug.nl.

Diazotization: A crucial pathway for the functionalization of anilines involves the formation of a diazonium salt. Reacting this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures would produce the corresponding diazonium salt. This intermediate is highly versatile and can be replaced by a wide variety of functional groups (e.g., -OH, -CN, halogens) through nucleophilic substitution reactions, such as the Sandmeyer reaction rsc.orgresearchgate.net. This makes the diazonium salt a gateway to a vast array of substituted aromatic compounds that are not accessible through direct electrophilic substitution.

Radical Chemistry and Oxidation/Reduction Pathways of this compound

The electron-rich nature of the aniline ring also makes it susceptible to radical reactions and oxidative transformations.

Intramolecular radical addition to aniline derivatives has been investigated using computational methods like Density Functional Theory (DFT) mit.edu. These studies explore the cyclization of radicals onto the aromatic ring. The rate of these reactions is highly influenced by polar effects. A key finding is that reactions are fastest when there is a combination of an electrophilic radical and a nucleophilic arene mit.edu.

For this compound, the aromatic ring is rendered significantly nucleophilic (electron-rich) by the combined electron-donating effects of both the amino and the alkyl groups. This suggests that it would be a suitable substrate for intramolecular radical addition, particularly with electrophilic radicals. The reaction would involve the addition of a radical from a side chain to one of the activated positions on the aromatic ring (positions 2, 4, or 6) to form a new ring structure mit.edu.

The oxidation of anilines can proceed through various pathways depending on the oxidant and reaction conditions wikipedia.orgacs.org. The reaction kinetics for the oxidation of meta-substituted anilines have been studied, showing a first-order dependence on the concentrations of aniline, the oxidant, and acid wikipedia.org.

The oxidation of aniline derivatives can lead to a variety of products, including azoxybenzenes, azobenzenes, and, with stronger oxidants, ring-opened products rutgers.edu. The mechanism can involve a two-electron transfer from the aniline, which would not generate free radicals wikipedia.org. For example, the failure to induce polymerization of acrylonitrile (B1666552) and the decrease in reaction rate with the addition of Mn(II) in some studies suggests a two-electron reduction of the oxidant (e.g., Cr(VI) to Cr(IV)), rather than a one-electron oxidation that would produce free radicals wikipedia.org. However, other pathways involving one-electron oxidation to form a radical cation intermediate are also known, particularly in electrochemical oxidation. The specific one-electron oxidation potential for this compound is not documented in readily available literature, but it would be expected to be similar to other meta-alkylanilines.

Interactive Table: General Oxidation Products of Anilines

Oxidizing Agent Typical Product(s) Reaction Conditions
Tetrabutylammoniumbromochromate (TBABC) Azo compounds Acidic, aqueous acetic acid wikipedia.org
Potassium dichromate (K₂Cr₂O₇) p-Benzoquinone (from aniline) Aqueous solution rutgers.edu
Ozone (O₃) Nitrobenzene, Azobenzene, Ring cleavage products (CO₂, H₂O) pH 9 rutgers.edu
m-Chloroperbenzoic acid (m-CPBA) Nitrosobenzene, Nitrobenzene With catalyst researchgate.net

Catalytic Transformations Involving this compound

This compound can serve as a versatile building block in a variety of modern catalytic transformations, primarily those involving the formation of new carbon-nitrogen or carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. In this reaction, this compound could act as the amine coupling partner, reacting with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form diarylamines wikipedia.orgresearchgate.net. The reaction is highly general and tolerates a wide range of functional groups on both coupling partners rug.nl.

Synthesis of N-Aryl Carbamates: Catalytic methods can be used to synthesize N-aryl carbamates from aniline derivatives. One such process involves the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) in the presence of an alcohol. The aniline can be the product of this reaction if the carbamate (B1207046) is cleaved, or it can be a starting material in related transformations organic-chemistry.orgmit.edu.

Three-Component Povarov Reaction: Substituted anilines like this compound are key components in catalytic asymmetric Povarov reactions. This is a three-component reaction between an aniline, an aldehyde, and an activated alkene to produce substituted tetrahydroquinolines, which are important heterocyclic structures researchgate.net.

Nickel/Photoredox Dual Catalysis: Modern catalytic methods using earth-abundant metals and visible light have emerged as alternatives to palladium catalysis. Nickel-photoredox systems can catalyze C-N cross-coupling reactions. The reactivity of substituted anilines in these systems is influenced by both electronic and steric factors acs.org. This compound would be a viable substrate for such transformations.

Interactive Table: Catalytic Transformations

Reaction Name Catalyst System Reactants Product Type
Buchwald-Hartwig Amination Palladium / Phosphine Ligand This compound + Aryl Halide Diaryl or Alkyl-Aryl Amine wikipedia.org
Carbamate Synthesis Palladium / Alcohol Aryl Halide + NaOCN + Alcohol N-Aryl Carbamate mit.edu
Povarov Reaction Chiral Amine or Acid Catalyst This compound + Aldehyde + Alkene Tetrahydroquinoline researchgate.net
C-N Cross-Coupling Nickel / Photoredox Catalyst This compound + Aryl Halide Diaryl or Alkyl-Aryl Amine acs.org

Role in C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. For aromatic compounds like anilines, the directing effect of the amino group typically favors functionalization at the ortho and para positions due to its electron-donating nature. However, achieving meta-C-H functionalization remains a significant challenge.

For a molecule such as this compound, the presence of the alkyl group at the meta position relative to the amino group introduces both steric and electronic effects that could influence C-H activation. While no specific studies on this compound have been reported, research on other anilines has demonstrated that meta-C-H arylation can be achieved using specialized directing groups in concert with transition metal catalysts like palladium. These reactions often employ a norbornene mediator to facilitate the desired transformation. It is plausible that this compound could undergo similar meta-selective C-H functionalization, provided a suitable directing group is installed on the aniline nitrogen.

The 3-methylbutyl substituent itself has C-H bonds that could potentially be functionalized. The selective functionalization of C(sp³)–H bonds in the presence of a reactive aromatic ring is a complex task. Photocatalysis, often employing an iridium-based catalyst, has emerged as a method for the generation of α-aminoalkyl radicals from anilines, which can then participate in addition reactions. While these studies have not specifically used this compound, the principles could be extended to predict its behavior.

Mechanisms of Catalyzed N-Derivatization Reactions

N-derivatization of anilines is a fundamental transformation in organic chemistry, leading to the synthesis of a wide array of valuable compounds. These reactions can involve various mechanisms, often catalyzed by transition metals or other reagents.

Catalyzed N-derivatization reactions of substituted anilines can proceed through several mechanistic pathways. For instance, the formation of N-chloroanilines from the reaction of substituted anilines with chloramine-T is proposed to occur via the formation of an intermediate complex in a rapid equilibrium step, followed by a slower decomposition of this complex. The electronic nature of the substituents on the aniline ring influences the rate of these reactions.

In the context of this compound, the electron-donating nature of both the amino group and the 3-methylbutyl group would likely enhance its nucleophilicity compared to unsubstituted aniline. This increased nucleophilicity would be expected to accelerate the rate of N-derivatization reactions. The specific mechanism would, of course, depend on the reactants and catalysts employed. For example, in palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination), the mechanism involves oxidative addition, coordination of the aniline, deprotonation, and reductive elimination. The steric bulk of the 3-methylbutyl group could potentially influence the rate of the coordination and reductive elimination steps.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Reaction Kinetics: The rate of chemical reactions involving substituted anilines is highly dependent on the electronic and steric properties of the substituents. For instance, in the oxidation of substituted anilines by reagents like imidazolium (B1220033) chlorochromate, the reaction is typically first order with respect to the aniline, the oxidant, and the acid catalyst. The rate of such reactions is sensitive to the substituent on the aniline ring, with electron-donating groups generally accelerating the reaction. The 3-methylbutyl group in this compound is an electron-donating group, and therefore, it would be expected to increase the rate of electrophilic aromatic substitution and other reactions where the aniline acts as a nucleophile.

The table below presents hypothetical kinetic data for the N-chlorination of various substituted anilines to illustrate the expected trend.

Aniline DerivativeRelative Rate Constant (k_rel)
Aniline1.00
3-Methylaniline1.52
This compound ~1.6 (Estimated)
3-Nitroaniline0.08

This table is illustrative and based on general chemical principles; the value for this compound is an educated estimate.

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide crucial information about the energy profile of a reaction. For reactions of substituted anilines, these parameters can be determined by studying the reaction rates at different temperatures. For example, in the reaction of anilines with chloramine-T, the calculated activation parameters help to elucidate the proposed mechanism involving a pre-equilibrium complex. While specific thermodynamic data for this compound is absent from the literature, it is expected that the thermodynamic profile of its reactions would be influenced by the electronic contribution of the 3-methylbutyl group and any steric interactions it might introduce in the transition state.

Advanced Spectroscopic and Structural Characterization of 3 3 Methylbutyl Aniline Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(3-Methylbutyl)aniline. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign all proton and carbon signals and to establish connectivity within the molecule.

While specific experimental data for this compound is not widely published, a predicted NMR assignment can be derived from data for analogous compounds such as aniline (B41778), m-toluidine, and 3-tert-butylaniline. The 3-methylbutyl (isopentyl) group is an electron-donating alkyl group, which is expected to cause a slight upfield shift (lower ppm) in the chemical shifts of the aromatic protons and carbons, particularly at the ortho and para positions relative to the substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
1-NH₂~3.6 (broad singlet)-Chemical shift is solvent-dependent.
2Ar-H~6.6~116Ortho to -NH₂
3Ar-C-~145Carbon bearing the alkyl group.
4Ar-H~6.5~119Para to -NH₂
5Ar-H~7.0~129Meta to -NH₂
6Ar-H~6.6~115Ortho to -NH₂
1'-CH₂-~2.5 (t)~44Benzylic methylene
2'-CH₂-~1.5 (q)~32Methylene
3'-CH-~1.6 (m)~28Methine
4'-CH₃~0.9 (d)~22.5Two equivalent methyl groups.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the alkyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). It would also confirm the coupling between adjacent aromatic protons, for instance, between H-4 and H-5, and H-5 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the aromatic proton signal at ~7.0 ppm would show a cross-peak to the aromatic carbon signal at ~129 ppm, confirming the assignment of C-5/H-5. Similarly, the methyl proton doublet at ~0.9 ppm would correlate with the alkyl carbon signal at ~22.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

The benzylic protons (H-1') showing a cross-peak to the aromatic quaternary carbon C-3, confirming the attachment point of the alkyl chain.

The aromatic proton H-2 showing correlations to C-4 and C-6.

The methyl protons (H-4') showing correlations to C-2' and C-3'.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound and its reaction products. nih.govresearchgate.net

For polymeric derivatives, such as poly(this compound), which are often insoluble, solid-state NMR (SSNMR) is a powerful analytical technique for structural investigation. nih.gov Unlike solution NMR, SSNMR can provide invaluable information about molecular dynamics, structure, and conformation in solid organic polymers, irrespective of their solubility or crystallinity. mdpi.comresearchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution ¹³C and ¹⁵N spectra of polyaniline and its derivatives. nih.gov These spectra can reveal:

The ratio of benzenoid to quinoid units: This is critical for determining the oxidation state of the polymer (e.g., leucoemeraldine, emeraldine (B8112657), pernigraniline forms).

Polymer chain packing and conformation: Differences in chemical shifts can indicate variations in the local electronic environment due to different packing arrangements.

Doping effects: SSNMR can probe the changes in electronic structure upon protonation or doping, which is fundamental to the conductivity of these polymers. For example, ¹H MAS NMR can show the ratio of -NH⁺= and -NH₂⁺- sites in doped polymers. mdpi.com

By applying SSNMR to polymers derived from this compound, one could study how the bulky alkyl substituent influences the polymer's chain packing, morphology, and ultimately, its electronic properties.

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupNotes
3500-3300N-H stretchPrimary Amine (-NH₂)Typically appears as a doublet for primary amines (symmetric and asymmetric stretching). For aniline, peaks are seen at ~3433 and ~3356 cm⁻¹. researchgate.net
3100-3000C-H stretchAromatic C-HCharacteristic of sp² hybridized carbons.
3000-2850C-H stretchAlkyl C-HStretching vibrations of the 3-methylbutyl group.
1620-1580C=C stretchAromatic RingTwo bands are typical for the benzene (B151609) ring.
1650-1550N-H bendPrimary Amine (-NH₂)Scissoring vibration of the amino group.
1340-1250C-N stretchAromatic AmineVibration of the bond connecting the nitrogen to the aromatic ring.
900-675C-H out-of-plane bendAromatic C-HThe pattern of these bands can indicate the substitution pattern on the benzene ring (in this case, 1,3-disubstituted).

In reaction products, FTIR can be used to monitor the disappearance of the N-H bands or the appearance of new bands, such as the C=O stretch (~1700 cm⁻¹) in the case of N-acetylation, or the imine (C=N) stretch (~1650 cm⁻¹) in Schiff base formation. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. msu.edu Aniline and its derivatives exhibit characteristic absorption bands arising from π→π* and n→π* transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom.

For aniline, two primary absorption bands are typically observed:

A strong absorption band around 230-240 nm, attributed to a π→π* transition of the benzene ring (the B-band).

A weaker absorption band around 280-290 nm, resulting from the n→π* transition involving the nitrogen lone pair and the aromatic π-system (the E2-band). researchgate.net

The presence of an alkyl group on the aromatic ring, such as the 3-methylbutyl group, acts as an auxochrome. This generally causes a small bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths compared to unsubstituted aniline. uomustansiriyah.edu.iq This shift is due to the electron-donating nature of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state, reducing the energy gap for the electronic transition. chemguide.co.uk

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionApproximate λmax (nm)Description
π→π~240-245Strong absorption (B-band)
n→π~285-295Weaker absorption (E2-band)

Changes in the substitution pattern on the nitrogen atom or the aromatic ring in reaction products will lead to predictable shifts in the absorption maxima, providing valuable information for reaction monitoring.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. Electron Ionization (EI) is a common method that also induces fragmentation, providing a unique "fingerprint" that aids in structural elucidation. researchgate.net

The mass spectrum of this compound is expected to show:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound (C₁₂H₁₉N). According to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms. libretexts.org

Alpha-Cleavage: A major fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. youtube.com For aromatic amines with an alkyl chain, this involves the cleavage of the benzylic C-C bond. The most significant fragmentation is expected to be the loss of a C₄H₉ radical (butyl radical, mass 57) via cleavage of the C₁'-C₂' bond, leading to a resonance-stabilized fragment at m/z = 120 .

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the alkyl chain (loss of the C₅H₁₁ radical, mass 71) is also possible, which would result in a fragment corresponding to the anilinium radical cation at m/z = 106 .

Other Fragments: Further fragmentation can occur within the alkyl chain. Loss of a propyl radical (C₃H₇, mass 43) from the molecular ion would yield a fragment at m/z = 134 . A McLafferty rearrangement is also possible if the reaction products contain suitable carbonyl groups.

By analyzing the fragmentation pattern, the structure of the alkyl substituent can be confirmed, and the structures of unknown reaction products can be proposed and verified. miamioh.edu

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of a substance. The crystal diffracts the X-rays into a unique pattern of spots, from which a detailed map of electron density can be calculated. nih.gov This electron density map allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous structural elucidation of the molecule and its packing within the crystal lattice. nih.gov

For derivatives of this compound that can be synthesized and subsequently crystallized, such as amides, Schiff bases, or metal complexes, X-ray crystallography can offer invaluable structural information. For instance, a common crystalline derivative could be formed through acylation of the amino group, leading to compounds like N-(3-(3-methylbutyl)phenyl)acetamide. While specific crystallographic data for derivatives of this compound are not widely published, the analysis of such a crystal would yield precise data on its molecular conformation.

The type of data generated from a single-crystal X-ray diffraction experiment is highly detailed. A representative table below illustrates the crystallographic data that would be obtained for a hypothetical crystalline derivative of this compound, based on typical parameters reported for similar organic molecules. mdpi.com

Table 1: Representative Crystallographic Data for a this compound Derivative

Parameter Example Value
Chemical Formula C13H19NO
Formula Weight 205.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.125(3)
b (Å) 5.987(1)
c (Å) 20.451(5)
β (°) 98.54(2)
Volume (ų) 1225.1(6)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.115
Absorption Coefficient (mm⁻¹) 0.072

Note: The data in this table are hypothetical and serve to illustrate the typical output of an X-ray crystallographic analysis.

Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates

Understanding a chemical reaction requires not only identifying the reactants and final products but also characterizing the transient intermediates that form along the reaction pathway. Advanced, time-resolved spectroscopic techniques are essential for observing these often short-lived species in situ.

For reactions involving this compound, such as oxidation, polymerization, or catalytic coupling, several advanced spectroscopic methods can be employed to monitor the formation and decay of intermediates. mdpi.comdoaj.org

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy : Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the real-time monitoring of a reaction mixture. mdpi.com By subtracting the initial spectrum of the reactants, differential spectra can reveal the appearance of new vibrational bands corresponding to reaction intermediates. mdpi.com For example, during the oxidation of aniline derivatives, this method can track the formation of oligomeric species and changes in bonding patterns as the reaction progresses. mdpi.com

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is used to follow reactions that involve changes in electronic conjugation or the formation of colored species. acs.org While it may not always be suitable for in-situ monitoring of solutions that become opaque, it can be used ex-situ by taking samples at specific time intervals to track the evolution of intermediates that have characteristic electronic absorptions. mdpi.com In some systems, real-time in-situ UV-vis spectroscopy can effectively monitor reaction dynamics by observing the growth and decay of specific absorption bands. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique used to study molecules adsorbed on metal surfaces. It provides detailed vibrational information, similar to standard Raman spectroscopy, but with a significantly enhanced signal. This makes it particularly useful for studying the initial stages of electrochemical reactions, such as the electropolymerization of aniline derivatives on an electrode surface, helping to identify the structure of initially formed oligomers. mdpi.com

Reflection Adsorption Infrared Spectroscopy (RAIRS) : RAIRS is another surface-sensitive IR technique ideal for studying the adsorption and reaction of molecules on metal surfaces. aip.org It can be used to investigate how this compound or its reaction intermediates interact with catalytic surfaces, providing insights into adsorption configurations (e.g., vertical or horizontal orientation) and surface-catalyzed reactions like hydrogenolysis or dehydrogenation. aip.org

These techniques provide a dynamic picture of the chemical process, enabling the elucidation of complex reaction mechanisms.

Table 2: Application of Advanced Spectroscopic Techniques for Aniline Derivative Reactions

Technique Application Information Obtained
In Situ ATR-FTIR Monitoring chemical oxidation in solution mdpi.com Identification of functional groups in linear and branched oligomeric intermediates; reaction kinetics. mdpi.com
UV-Visible Spectroscopy Monitoring reaction kinetics and dynamics acs.org Detection of conjugated intermediates; tracking consumption of reactants and formation of products through characteristic absorption bands. mdpi.comacs.org
SERS Characterizing electrochemical oxidation products mdpi.com Vibrational structure of oligomers and intermediates formed on electrode surfaces. mdpi.com
In Situ RAIRS Studying surface adsorption and reactions aip.org Adsorption geometry on surfaces; identification of surface-bound intermediates and products from catalytic reactions. aip.org

Theoretical and Computational Chemistry Studies of 3 3 Methylbutyl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For organic molecules like 3-(3-Methylbutyl)aniline, techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate molecular orbitals and electronic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. By using functionals like B3LYP or M06-2X with an appropriate basis set, such as 6-31G* or 6-311++G(d,p), the equilibrium geometry of this compound can be determined by finding the minimum energy conformation on its potential energy surface. scispace.comnih.gov This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. scispace.com

Frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as enthalpy and Gibbs free energy. The molecular electrostatic potential (MEP) map can also be generated from the optimized geometry to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters Calculated via DFT Note: The following data are illustrative of parameters that would be obtained from a DFT calculation and are not specific to this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-N1.40 Å
C-C (aromatic)1.39 Å
N-H1.01 Å
C-H (aromatic)1.08 Å
Bond AngleC-N-H113°
H-N-H111°
C-C-C (aromatic)120°
Dihedral AngleC-C-N-H180°

HOMO-LUMO Energy Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.comwuxiapptec.com

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive. nih.govirjweb.compmf.unsa.ba Conversely, a large energy gap indicates high stability and low reactivity. pmf.unsa.ba

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's reactivity. irjweb.comnih.gov These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. irjweb.compmf.unsa.ba

Table 2: Representative Reactivity Descriptors from HOMO-LUMO Energies Note: The values below are illustrative of the type of data generated from FMO analysis.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.25
LUMO EnergyELUMO--0.15
Energy GapΔEELUMO - EHOMO5.10
Electronegativityχ-(EHOMO + ELUMO)/22.70
Chemical Hardnessη(ELUMO - EHOMO)/22.55
Electrophilicity Indexωχ² / (2η)1.43

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

To model a reaction involving this compound, computational methods are used to locate the transition state (TS) structure connecting reactants and products. mdpi.com A transition state is a first-order saddle point on the PES, and its structure can be optimized using DFT methods. researchgate.net The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. mdpi.com Higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed to refine the energy calculations for greater accuracy. nih.govmdpi.com

Once the reaction barriers are known, reaction rate constants can be predicted using theories such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. mdpi.comresearchgate.net These theories provide a direct link between the computationally determined properties of the transition state and the macroscopic kinetic parameters of the reaction. mdpi.com

Most chemical reactions occur in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, products, and transition states. bohrium.comjru-b.com Computational models can account for these effects using various solvation models.

Prediction of Molecular Properties and Reactivity Descriptors

Beyond geometry and reactivity, quantum chemical calculations can predict a wide array of molecular properties and descriptors. jstar-research.com Analysis of the calculated wavefunction or electron density can reveal detailed information about charge distribution within the this compound molecule. jstar-research.com

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide atomic charges, which help in understanding the molecule's polarity and identifying reactive sites. researchgate.netirjweb.com The NBO analysis also gives insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.net

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting where electrophilic and nucleophilic attacks are most likely to occur. thaiscience.info Other predictable properties include dipole moments, polarizability, and hyperpolarizability, which are relevant for understanding a molecule's interaction with electric fields and its potential application in nonlinear optics. nih.gov

Electrostatic Potentials and Charge Distribution

The 3-methylbutyl group, being an alkyl substituent, is weakly electron-donating through an inductive effect. This effect would slightly increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the alkyl group. Consequently, the charge distribution in this compound would be influenced by both the electron-donating amino group and the weakly electron-donating alkyl group. Density functional theory (DFT) calculations, a common method for such analyses, would be required to generate a precise ESP map and quantify the atomic charges on each atom of the molecule. thaiscience.info Such specific calculations for this compound have not been identified in published research.

Correlation with Empirical Parameters (e.g., Hammett Constants)

Specific studies correlating the properties of this compound with Hammett constants were not found in the existing literature. The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. researchgate.netacs.org It relates reaction rates and equilibrium constants for a series of reactions involving substituted benzene derivatives.

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ, where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type but not the substituent.

Substituent constants (σ) have been determined for a wide variety of functional groups. For an alkyl group like 3-methylbutyl (isopentyl) at the meta position, the Hammett constant (σ_meta) would be expected to be small and negative, indicating a weak electron-donating effect primarily through induction. For comparison, the σ_meta value for a methyl group is -0.06, and for a tert-butyl group, it is -0.10. oup.com The value for the 3-methylbutyl group would likely fall within this range. A definitive, experimentally derived or computationally calculated Hammett constant specifically for the 3-(3-methylbutyl) substituent is not documented in the available search results.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulation studies specifically focused on this compound are absent from the reviewed literature. These computational techniques are employed to understand the three-dimensional structure, stability, and dynamic behavior of molecules. lumenlearning.commdpi.com

Conformational Analysis: A conformational analysis of this compound would involve studying the rotation around its single bonds to identify the most stable conformers (rotamers). Key areas of rotation would include:

The bond between the aniline (B41778) ring and the 3-methylbutyl side chain.

The various carbon-carbon single bonds within the flexible 3-methylbutyl chain itself.

Molecular Dynamics Simulations: MD simulations could provide insights into the dynamic behavior of this compound in various environments, such as in a solvent or in a condensed phase. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of molecular flexibility, solvent interactions, and transport properties over time. mdpi.com Such simulations would require a validated force field for the molecule, which defines the potential energy of the system. Given the lack of specific literature on this compound, a dedicated MD study has not been performed or published.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Monomer in Polymer Chemistry

In polymer science, aniline (B41778) and its derivatives are foundational monomers for producing polyaniline (PANI), a well-known conducting polymer. The incorporation of substituents onto the aniline ring is a key strategy to modify the properties of the resulting polymer, addressing challenges such as poor solubility that have historically limited the processability and applications of unsubstituted PANI.

The synthesis of polyaniline derivatives from substituted anilines is typically achieved through chemical or electrochemical oxidative polymerization. While specific studies detailing the polymerization of 3-(3-Methylbutyl)aniline are not extensively documented in publicly available research, the process can be understood from the synthesis of analogous alkyl-substituted anilines, such as 2-(1-methylbutyl)aniline.

The general method involves the chemical oxidative polymerization of the monomer in an acidic medium, typically using an oxidant like ammonium (B1175870) persulfate. The reaction is usually conducted at low temperatures (0–5 °C) to control the reaction rate and promote the formation of a polymer with desired properties. The resulting polymer, a derivative of polyaniline, is then precipitated, filtered, and washed to remove unreacted monomer and oligomers. For example, the copolymerization of aniline with 2-methyl aniline has been successfully performed using this method to enhance the polymer's solubility.

Table 1: Illustrative Conditions for Oxidative Copolymerization of Aniline Derivatives

ParameterCondition
Monomers Aniline and an alkyl-substituted aniline
Medium 1 M Hydrochloric Acid (HCl)
Oxidant Ammonium Persulfate
Temperature 0–5 °C
Reaction Time 2–24 hours
Product Precipitated polymer salt (e.g., emeraldine (B8112657) salt)

This table represents typical conditions for the synthesis of polyaniline copolymers. Specific parameters may be adjusted based on the reactivity of the specific substituted aniline monomer.

The properties of polyaniline derivatives are strongly influenced by the nature and position of the substituent on the benzene (B151609) ring. The introduction of an alkyl group like the 3-methylbutyl chain is a deliberate modification to alter the polymer's physical and electronic characteristics.

Solubility: A primary reason for incorporating alkyl groups onto the polyaniline backbone is to improve its solubility in common organic solvents. researchgate.net Unsubstituted PANI is notoriously insoluble, making it difficult to process into films or fibers. materialsciencejournal.org The bulky and non-polar 3-methylbutyl group disrupts the close packing of polymer chains, weakening the interchain interactions and allowing solvent molecules to penetrate, thus enhancing solubility. researchgate.net For instance, studies on poly(aniline-co-o-anisidine) have shown that copolymerization significantly improves solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) compared to PANI homopolymers. materialsciencejournal.org

Conductivity: While solubility is improved, the introduction of bulky substituents often leads to a decrease in electrical conductivity. materialsciencejournal.org The steric hindrance from the alkyl group can cause a twisting of the polymer backbone, which reduces the effective conjugation length of the π-electron system. materialsciencejournal.org This disruption hinders the mobility of charge carriers along the polymer chain, resulting in lower conductivity compared to the highly ordered, unsubstituted PANI.

Morphology: The substituent on the aniline monomer also affects the morphology of the resulting polymer. Studies on various PANI derivatives have shown that changing the substituent can alter the polymer's structure from hierarchical and heterogeneous to more uniform and spherical forms. rsc.org

Table 2: Comparative Solubility of Substituted Polyaniline Derivatives

PolymerNMPDMFDMSOChloroform
Polyaniline (PANI) SolubleSolubleSolubleInsoluble
Poly(o-anisidine) (POA) SolubleSolubleSolubleSoluble
Poly(aniline-co-o-anisidine) SolubleSolubleSolubleSoluble

This table illustrates the general trend of increased solubility in a wider range of organic solvents upon substitution of the aniline ring. materialsciencejournal.orgkpi.ua

Polyaniline and its derivatives are extensively studied for their application in corrosion protection coatings for metals. mdpi.commdpi.com The polymer provides protection through a dual mechanism: it acts as a physical barrier and induces the formation of a passive oxide layer on the metal surface due to its redox activity. mdpi.com

The incorporation of a long, hydrophobic alkyl chain like 3-methylbutyl is expected to enhance the barrier properties of the coating. mdpi.com The non-polar alkyl groups would create a hydrophobic surface that repels water and other corrosive agents, preventing them from reaching the metal substrate. mdpi.com This physical barrier complements the electrochemical passivation provided by the polyaniline backbone, potentially leading to superior and longer-lasting corrosion protection. mdpi.commdpi.com Research on PANI doped with cyclocarboxypropyl oleic acid, which contains a long alkyl chain, demonstrated that the hydrophobic chain forms a dense barrier layer, significantly enhancing corrosion resistance. mdpi.com

This compound as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound is a valuable intermediate in organic synthesis. The aniline moiety is a versatile functional group that can undergo a wide range of chemical transformations, making its derivatives crucial building blocks for various industries. nbinno.com

Aniline derivatives are fundamental to the dye industry, serving as precursors for a vast number of synthetic colorants, particularly azo dyes. nbinno.comchemicalbull.com The synthesis involves a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.

Coupling: The resulting diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aniline derivative) in an electrophilic aromatic substitution reaction to form an azo compound, which is characterized by the -N=N- linkage.

The 3-methylbutyl substituent on the aniline ring would influence the final properties of the dye, such as its color, lightfastness, and solubility in different media. nbinno.com The specific position and electronic nature of the substituent play a critical role in tuning the absorption spectrum of the dye molecule.

Aniline derivatives are widely used as starting materials for the synthesis of ligands for coordination chemistry and catalysis. nanobioletters.com The nitrogen atom of the amine group can be readily functionalized to create more complex structures capable of binding to metal ions.

A common application is in the synthesis of Schiff base ligands, which are formed by the condensation reaction between an aniline derivative and an aldehyde or ketone. nanobioletters.com These ligands are versatile because their electronic and steric properties can be easily tuned by changing the substituents on the aniline and aldehyde/ketone precursors. The resulting Schiff base can then coordinate with various transition metals to form metal complexes that are active as catalysts in a range of organic transformations. The presence of the 3-methylbutyl group on the aniline-derived portion of the ligand would impart specific steric bulk, influencing the coordination geometry around the metal center and potentially the selectivity of the catalyst.

Development of Functional Materials Based on this compound Derivatives

The unique branched alkyl chain of this compound could influence the solid-state packing and solubility of resulting materials, making it an interesting candidate for exploration in materials science.

Mesomorphic Properties of Liquid Crystalline Derivatives

The synthesis of liquid crystals often involves the reaction of an aniline derivative with a substituted benzaldehyde (B42025) to form a Schiff base (azomethine), which constitutes the rigid core of the liquid crystalline molecule. The terminal groups on both the aniline and benzaldehyde moieties play a crucial role in determining the presence and nature of liquid crystalline phases (mesophases).

For derivatives of this compound, the branched isoamyl group would act as a terminal substituent. The introduction of such a non-linear alkyl chain can significantly impact the molecular packing and, consequently, the mesomorphic behavior. Generally, increasing the length of a terminal alkyl chain in a homologous series of liquid crystals can influence the transition temperatures and the type of mesophase observed (e.g., nematic, smectic). However, specific studies detailing the synthesis and characterization of liquid crystalline derivatives of this compound, including their transition temperatures and observed textures under polarized light microscopy, are not readily found in the current body of scientific literature. Research on other p-alkyl aniline derivatives has shown that the chain length and branching can have a profound effect on the mesomorphic characteristics and thermal stabilities of the resulting Schiff base liquid crystals.

Interactive Data Table: Hypothetical Mesomorphic Properties of a Schiff Base Derived from this compound

Since no experimental data is available, the following table is a hypothetical representation based on general trends observed for similar liquid crystalline compounds. The data is for illustrative purposes only and does not represent experimental findings.

Derivative NameTransitionTemperature (°C)
4-((4-methoxybenzylidene)amino)-1-(3-methylbutyl)benzene (Hypothetical)Cr to NTBD
N to ITBD
4-((4-ethoxybenzylidene)amino)-1-(3-methylbutyl)benzene (Hypothetical)Cr to NTBD
N to ITBD
4-((4-propoxybenzylidene)amino)-1-(3-methylbutyl)benzene (Hypothetical)Cr to SmTBD
Sm to NTBD
N to ITBD
TBD: To Be Determined experimentally.

Precursors for Organic Electronic Materials

Aniline and its derivatives are fundamental building blocks for a class of conducting polymers known as polyanilines (PANI). Polyanilines are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), sensors, and antistatic coatings, due to their tunable electrical conductivity and environmental stability.

The polymerization of aniline derivatives, typically through oxidative coupling, can lead to the formation of conjugated polymers. The substituent on the aniline ring can influence the polymerization process, as well as the solubility, processability, and electronic properties of the resulting polymer. The 3-(3-methylbutyl) group on the aniline ring would likely increase the solubility of the corresponding polymer, poly(this compound), in common organic solvents, which is a significant advantage for the fabrication of thin films for electronic devices.

However, detailed studies on the synthesis of poly(this compound), including its molecular weight, spectroscopic characterization, and electrical conductivity measurements, are not prominently reported. Research on other ortho- or meta-alkyl-substituted anilines has shown that the position and size of the alkyl group can affect the polymer's structure and, consequently, its electronic and photoluminescent properties. For instance, aniline-based materials have been explored as hole-transporting materials in high-performance organic solar cells, suggesting a potential application area for novel, soluble polyaniline derivatives.

Applications in Advanced Analytical Reagent Design (excluding basic compound identification)

Aniline derivatives are precursors in the synthesis of various organic molecules that can act as chemosensors or analytical probes. The amino group of aniline is a reactive site that can be readily modified to incorporate functionalities capable of interacting with specific analytes, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

Derivatives of this compound could potentially be used to develop new analytical reagents. The isoamyl group might influence the reagent's solubility in different media and its interaction with the target analyte. For example, Schiff bases derived from anilines can act as chemosensors for metal ions, where the binding of the metal to the imine and other donor atoms can lead to a change in the molecule's absorption or emission spectrum.

While the development of chemosensors based on aniline platforms is an active area of research, specific examples of advanced analytical reagents derived from this compound for applications beyond basic compound identification are not well-documented. The design of such reagents would involve the strategic incorporation of binding sites and signaling units to achieve high selectivity and sensitivity for a particular analyte.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Methylbutyl)aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of aniline derivatives using 3-methylbutyl halides or alcohols under basic conditions. Catalysts like Pd or Cu can enhance coupling efficiency. For example, sodium polysulfide-mediated reactions (used in related aniline syntheses ) may be adapted. Optimization includes adjusting stoichiometry, temperature (e.g., 30–100°C), and solvent polarity. Purification via column chromatography or recrystallization improves yield. Monitor reaction progress using TLC or GC-MS .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methylbutyl chain signals at δ 0.8–1.5 ppm) .
  • FTIR : Identify NH2_2 stretching (~3400 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing EP impurity standards .
  • Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (expected m/z ~177 for C11_{11}H17_{17}N) .

Advanced Research Questions

Q. How can contradictions in reaction yields from different alkylation methods be resolved?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., over-alkylation or steric hindrance). Use kinetic studies (e.g., time-resolved NMR) and Design of Experiments (DOE) to isolate variables (e.g., solvent polarity, base strength). Compare Pd-catalyzed vs. nucleophilic substitution mechanisms to identify rate-limiting steps .

Q. What computational modeling approaches predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict ligand behavior in metal complexes. For example, cyclometalated platinum(II) complexes (as in ) can be simulated to assess binding affinity and orbital contributions.

Q. What strategies minimize by-products during large-scale synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain ≤100°C to avoid decomposition.
  • Catalyst Screening : Test Pd/Cu catalysts for selectivity .
  • Purification : Use preparative HPLC or fractional distillation to isolate the target compound from isomers (e.g., 2-methylbutyl analogs) .

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer : The NH2_2 group acts as a σ-donor, while the aromatic ring participates in π-backbonding with metals. Synthesize tetradentate platinum(II) complexes (as in ) via cyclometalation. Characterize using X-ray diffraction to confirm bond angles and DFT to validate electronic transitions.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Keep at 0–6°C in amber bottles to prevent oxidation .
  • First Aid : For skin contact, wash with 10% acetic acid; consult safety guidelines for aniline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.